2-methylaniline;dihydrochloride
Overview
Description
2-Methylaniline;dihydrochloride, also known as o-toluidine dihydrochloride, is an organic compound with the chemical formula C7H11Cl2N. It is a derivative of o-toluidine, which is a substituted aromatic amine. This compound is frequently encountered in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylaniline;dihydrochloride is typically synthesized through the nitration of toluene to produce a mixture of nitrotoluenes, which favors the ortho isomer. This mixture is then separated by distillation, and the 2-nitrotoluene is hydrogenated to yield o-toluidine. The final step involves the conversion of o-toluidine to its dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The nitration and hydrogenation steps are carried out in large reactors, and the separation of isomers is achieved through advanced distillation techniques. The final product is then crystallized and purified to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Methylaniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It participates in electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
2-Methylaniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, rubber vulcanization accelerators, and as a corrosion inhibitor in cooling systems
Mechanism of Action
The mechanism by which 2-methylaniline;dihydrochloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The compound’s aromatic amine group allows it to participate in electrophilic aromatic substitution reactions, which can modify the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine without the methyl group.
p-Toluidine: A positional isomer with the methyl group in the para position.
m-Toluidine: Another positional isomer with the methyl group in the meta position.
Uniqueness
2-Methylaniline;dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of the methyl group in the ortho position relative to the amine group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
2-methylaniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.2ClH/c1-6-4-2-3-5-7(6)8;;/h2-5H,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQUYHOGYCOTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885187 | |
Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-17-3 | |
Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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